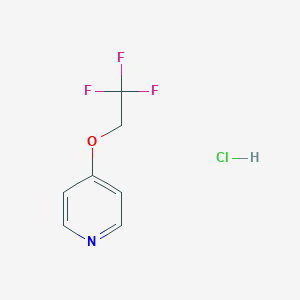

4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride

Übersicht

Beschreibung

4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride is a chemical compound that has gained attention in scientific research and industry. It is used as a laboratory chemical and for the synthesis of substances .

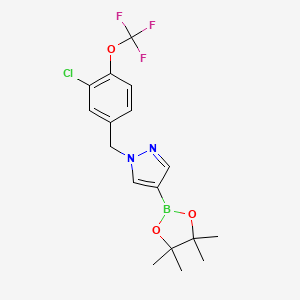

Molecular Structure Analysis

The molecular structure of 4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride has been confirmed by single-crystal X-ray diffraction analyses . The unit cells of the compound have monoclinic P 2 1 / c symmetry .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Intermediate for Efficient Herbicide Synthesis

4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride serves as a key intermediate in the synthesis of highly efficient herbicides, such as trifloxysulfuron. The synthesis involves steps like Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis (Zuo Hang-dong, 2010).

Building Blocks for Life-Sciences-Oriented Research

The compound is utilized in the synthesis of various (trifluoromethoxy)pyridines, which are accessible through an efficient, large-scale synthesis. These serve as important building blocks in life sciences research (Baptiste Manteau et al., 2010).

In Materials Chemistry and Catalysis

The compound's structural properties in the solid state, especially in its fluorous ponytailed pyridinium halide salt form, have implications for materials chemistry and catalysis applications (Norman Lu et al., 2016).

Pharmaceutical and Medical Chemistry

Synthesis of Medicinal Compounds

The compound is used in synthesizing derivatives with potential medicinal applications, such as in the formation of dihydro-1H-indeno[1,2-b]pyridines (Samad Khaksar & Milad Gholami, 2014).

Antibacterial Activity

It's involved in synthesizing amide derivatives, which show promising antibacterial activity. This is achieved through a series of chemical reactions involving the compound as a starting material or intermediate (B. Reddy & K. Prasad, 2021).

Environmental and Analytical Chemistry

- Acidochromic Properties and Anti-Counterfeiting Applications: The compound exhibits acidochromic properties, where its fluorescence changes in response to different acidic environments. This unique property makes it useful as a potential anti-counterfeiting agent (Deepak Devadiga & T. N. Ahipa, 2022).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known to be an intermediate for lansoprazole , which targets the gastric proton pump, specifically the hydrogen/potassium adenosine tri-phosphatase (H+/K+ATPase) in parietal cells .

Mode of Action

As an intermediate for Lansoprazole, it may contribute to the inhibition of the gastric proton pump, reducing stomach acid by blocking the enzyme system .

Biochemical Pathways

As an intermediate for Lansoprazole, it may play a role in the pathway leading to the inhibition of the gastric proton pump .

Result of Action

As an intermediate for Lansoprazole, it may contribute to the reduction of stomach acid .

Eigenschaften

IUPAC Name |

4-(2,2,2-trifluoroethoxy)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO.ClH/c8-7(9,10)5-12-6-1-3-11-4-2-6;/h1-4H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEKNPIJCMKDJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1OCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride in the synthesis of lansoprazole?

A1: 4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride serves as a crucial building block in the synthesis of lansoprazole. [, ] It reacts with 2-mercaptobenzimidazole through a nucleophilic substitution reaction. This reaction forms an intermediate compound, which then undergoes asymmetric oxidation to yield lansoprazole. [, ]

Q2: Are there any analytical methods specifically designed for detecting trace amounts of 4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride in lansoprazole?

A2: Yes, highly sensitive analytical techniques have been developed to quantify trace levels of 4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride, classified as a potential genotoxic impurity, in lansoprazole drug products. [, ] One such method utilizes high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). [, ] This method demonstrates excellent separation of 4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride from lansoprazole and offers a high degree of sensitivity for accurate quantification. [, ]

Q3: What makes LC-MS/MS suitable for detecting 4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride in lansoprazole?

A3: LC-MS/MS offers a powerful combination of separation and detection capabilities. The liquid chromatography part effectively separates the 4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride impurity from lansoprazole and other components in the sample. The mass spectrometry part then identifies and quantifies the impurity based on its unique mass-to-charge ratio. This method is particularly well-suited for detecting trace amounts of potential genotoxic impurities due to its high sensitivity and selectivity. []

Q4: Have there been any studies on improving the synthesis of lansoprazole using 4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride?

A4: Research has explored optimizing the asymmetric oxidation step in lansoprazole synthesis using 4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride. [] This optimization focuses on enhancing the yield of both R- and S-enantiomers of lansoprazole. Studies have investigated various factors, such as the choice of oxidizing agent and reaction conditions, to maximize the efficiency and cost-effectiveness of the synthesis process. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1489895.png)

![2-(7-fluoro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1489909.png)

![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B1489910.png)

![2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1489913.png)

![1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1489914.png)